molecular formula C15H15NO3 B1406432 Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-80-7

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Katalognummer: B1406432
CAS-Nummer: 1449301-80-7
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: AQCWLNDIMWNSJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a chemical compound offered for research and development purposes. Compounds based on the 4-oxo-1,4-dihydropyridine scaffold are of significant interest in medicinal and organic chemistry. Related 4-oxo-1,4-dihydropyridine structures have been identified as potential inhibitors of the glycolytic process, which many cancer cells rely on for energy, suggesting potential avenues in anticancer research . Furthermore, some derivatives of this core structure have demonstrated antimicrobial activity, making them a subject of study in the development of new therapeutic agents . The specific biological activities and research applications of Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate must be determined by the researcher. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct their own safety and efficacy evaluations.

Eigenschaften

IUPAC Name

ethyl 5-(4-methylphenyl)-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-16-8-12(14(13)17)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCWLNDIMWNSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product. Catalysts and other additives may be used to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

The dihydropyridine core forms via cyclocondensation of β-keto esters. For example, ethyl 4-(4-fluorophenyl)-3-oxobutanoate reacts with triazine in ethanol under basic conditions (NaOEt) at 85°C to yield ethyl 5-aryl-4-oxo-1,4-dihydropyridine-3-carboxylate derivatives . This methodology enables efficient synthesis of the heterocyclic scaffold:

Starting MaterialReagents/ConditionsProductYield
Ethyl 4-(4-fluorophenyl)-3-oxobutanoateTriazine, NaOEt/EtOH, 85°C, 1.5hEthyl 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate83%

Hydrolysis of the Ester Group

The ethyl ester undergoes saponification under alkaline conditions. Treatment with 3M NaOH at 100°C for 1.5 hours converts the ester to the corresponding carboxylic acid :

SubstrateConditionsProductYield
Ethyl 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate3M NaOH, 100°C, 1.5h5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid100%

Amide Bond Formation

The carboxylic acid derivative participates in peptide coupling reactions. Using HATU and DIPEA in DMF, it reacts with amines to form bioactive amides. For instance, coupling with 4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine yields a therapeutic candidate :

Acid ComponentAmine ComponentCoupling ReagentsProduct (Amide)Yield
5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid4-(4-Amino-2-fluorophenoxy)-3-chloro-pyridin-2-amineHATU, DIPEA/DMF, RT, 3hTarget amide (MW = 632.5 g/mol)78%

Functionalization at the Dihydropyridine Core

The 4-oxo-1,4-dihydropyridine ring undergoes further modifications:

  • Oxidation : While direct evidence for this compound is limited, analogous dihydropyridines are oxidized to pyridines using agents like KMnO₄ or CrO₃ .

  • Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl group to hydroxyl in related structures, though regioselectivity depends on substituents .

Crystal Engineering Insights

X-ray diffraction studies of analogous compounds (e.g., ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) reveal planar molecular conformations stabilized by bifurcated N–H⋯O hydrogen bonds between the NH group and carbonyl oxygens . These interactions influence reactivity by affecting electron density distribution across the ring.

Industrial-Scale Considerations

Continuous flow reactors and optimized catalysts (e.g., acidic or basic resins) enhance yield and purity in large-scale syntheses of related dihydropyridine derivatives . Process parameters such as temperature (70–100°C) and solvent polarity are critical for minimizing side reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is investigated as a precursor in the synthesis of various pharmaceutical agents. Its ability to modulate biochemical pathways related to inflammation and apoptosis positions it as a candidate for drug development aimed at neurodegenerative diseases. The compound's mechanism of action includes:

  • Inhibition of Apoptosis : It has been shown to inhibit apoptotic pathways, making it a potential therapeutic agent for conditions where apoptosis is dysregulated.
  • Modulation of Inflammatory Responses : Research indicates that it can influence inflammatory pathways, particularly through the inhibition of tumor necrosis factor-alpha production in stimulated human microglia cells.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, research has indicated its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent . The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anticancer Properties

Recent investigations into the anticancer potential of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate reveal its ability to induce apoptosis in cancer cells. Key findings include:

  • Induction of Reactive Oxygen Species : In studies involving lung cancer cell lines (e.g., PC-9 and H460), treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cancer cell death.
  • Cell Cycle Regulation : The compound affects cell cycle distribution by promoting G2/M phase arrest, which is crucial for halting the proliferation of cancer cells .

Synthesis and Reaction Pathways

The synthesis of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the reaction between ethyl acetoacetate and an appropriate aldehyde under reflux conditions. This process can be optimized using continuous flow reactors to enhance yield and purity.

Common Reactions

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationConverts to pyridine derivativesKMnO₄, CrO₃
ReductionForms dihydropyridine derivativesNaBH₄, LiAlH₄
SubstitutionEster group can be replaced by other groupsAmines, Alcohols

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound exhibited significant activity against various cancer cell lines. The findings suggest that modifications to the dihydropyridine structure could enhance anticancer efficacy.

Case Study 2: Antimicrobial Efficacy
Research conducted by et al. demonstrated that ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate effectively inhibited the growth of several bacterial strains. This underscores its potential use as an antimicrobial agent in clinical settings .

Wirkmechanismus

The mechanism of action of Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to relaxation of smooth muscle cells and a decrease in blood pressure.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Bulkier substituents (e.g., naphthyl-thiophene) may hinder crystal packing but improve binding to hydrophobic protein pockets .
  • The 4-methylphenyl group in the target compound balances lipophilicity and steric effects, favoring bioavailability compared to polar groups like methoxy .

Key Observations :

  • The target compound’s synthesis likely follows a pathway similar to , involving esterification under mild conditions, though direct evidence is lacking.
  • Palladium-catalyzed methods (e.g., for naphthyl-thiophenyl analogs) require stringent conditions but enable complex substituent introduction .

Crystallographic and Hydrogen Bonding Analysis

Hydrogen bonding patterns dictate crystal packing and stability. Data for selected compounds:

Compound Hydrogen Bond Parameters (Å, °) Crystal Packing Features Reference
Ethyl 4-oxo-1,4-DHP-3-carboxylate N–H⋯O (1.96 Å, 134.9°); N–H⋯O (2.15 Å, 139.6°) 1D chains via bifurcated hydrogen bonds
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4-DHP-3-carboxylate C–H⋯O (2.50 Å, 145°) Weak C–H⋯O interactions; envelope conformation
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4-DHP-3-carboxylate N–H⋯O (2.09 Å, 158°) Hexahydroquinoline fused ring; non-planar conformation

Key Observations :

  • The 4-methylphenyl group in the target compound may disrupt the planar hydrogen-bonded chains observed in the unsubstituted analog, leading to altered solubility or melting points.
  • Bulky substituents (e.g., trimethyl groups in ) induce non-planar conformations, reducing crystallinity .

Biologische Aktivität

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate has the molecular formula C15H15NO3C_{15}H_{15}NO_3 and a molecular weight of 257.29 g/mol. The synthesis typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonia or an amine under reflux conditions, followed by crystallization for product isolation.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of this compound. For instance, it has shown efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Strongly inhibited growth
Escherichia coli0.30Moderate inhibition
Pseudomonas aeruginosa0.50Effective against biofilm

Antitumor Activity

Research has also highlighted the potential antitumor properties of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. In vitro studies have indicated that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. It has been observed to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients, thereby enhancing cholinergic transmission and improving cognitive function .

The biological mechanisms underlying the activities of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate include:

  • Enzyme Inhibition : The compound acts as a non-competitive inhibitor of AChE, which is crucial for maintaining neurotransmitter levels in the brain.
  • Oxidative Stress Modulation : It enhances the expression of antioxidant enzymes, reducing reactive oxygen species (ROS) levels and protecting cells from oxidative damage.
  • Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at specific phases, leading to reduced proliferation rates.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. Results indicated significant inhibition against Staphylococcus aureus, with an MIC value of 0.25 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Neuroprotective Potential

In a neuroprotection study involving human neuroblastoma cells, ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate demonstrated a reduction in cell death induced by amyloid-beta peptides. The compound significantly enhanced cell viability and reduced markers of oxidative stress, suggesting its potential in Alzheimer's disease management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate?

  • Methodology : The compound is typically synthesized via Hantzsch-like multicomponent reactions, involving condensation of aldehydes, β-ketoesters, and ammonia derivatives. For example, a three-component reaction using 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate under reflux conditions in ethanol yields the dihydropyridine core. Oxidation of 1,4-dihydropyridines (e.g., using H₂O₂ or Mo(CO)₆-mediated rearrangements) can further functionalize the scaffold .
  • Key Data :

MethodReactantsCatalyst/SolventYieldReference
Hantzsch4-methylbenzaldehyde, ethyl acetoacetateEthanol, NH₄OAc70–85%
Mo(CO)₆ rearrangementIsoxazole derivativesToluene, 80°C65–75%

Q. How is the compound structurally characterized in academic research?

  • Methodology : X-ray crystallography is the gold standard for confirming planar conformations and hydrogen-bonding networks. For example, bifurcated N–H⋯(O,O) hydrogen bonds stabilize the crystal lattice along the a-axis . Complementary techniques include:

  • NMR : To confirm proton environments (e.g., NH at δ 10–12 ppm, aromatic protons at δ 6–8 ppm).
  • IR : Peaks at ~1700 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N–H stretch) .

Q. What biological activities are associated with 1,4-dihydropyridine derivatives?

  • Methodology : Screening via in vitro assays (e.g., calcium channel modulation, antimicrobial disk diffusion). Ethyl 5-(4-methylphenyl)- derivatives show calcium antagonism (IC₅₀ ~1–10 µM) and moderate antibacterial activity against Gram-positive strains (MIC 16–32 µg/mL) .

Advanced Research Questions

Q. How can synthetic regioselectivity be optimized for substituted 1,4-dihydropyridines?

  • Methodology : Substituent positioning is controlled via steric/electronic effects. For example:

  • Electron-withdrawing groups on the aldehyde enhance cyclization efficiency.
  • Mo(CO)₆ catalysts favor 2,6-diaryl substitution in Mo-mediated rearrangements .
    • Data Contradiction : Conflicting reports on the role of solvent polarity in regioselectivity; toluene favors 2,6-diaryl products, while DMF may lead to side reactions .

Q. What crystallographic insights explain the compound’s stability and reactivity?

  • Methodology : Single-crystal X-ray diffraction reveals non-planar fused-ring conformations (e.g., envelope conformations in tetrahydroquinoline derivatives) and dihedral angles (e.g., 56.98° between pyridine and benzene rings), which influence π-π stacking and solubility . Weak C–H⋯O interactions further stabilize the lattice .

Q. How do computational studies (e.g., DFT) aid in understanding electronic properties?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict charge distribution and frontier molecular orbitals. For example:

  • The carbonyl group at position 4 is electron-deficient, making it reactive toward nucleophiles.
  • HOMO-LUMO gaps (~4.5 eV) correlate with stability under oxidative conditions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology : Meta-analysis of structure-activity relationships (SARs) highlights substituent effects. For instance:

  • 4-Methylphenyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Discrepancies in antimicrobial activity may arise from assay variations (e.g., broth microdilution vs. agar diffusion) .

Q. How is oxidative aromatization of 1,4-dihydropyridines mechanistically studied?

  • Methodology : Kinetic studies using H₂O₂ or DDQ as oxidants reveal a two-step process:

Proton abstraction from the NH group.

Radical-mediated dehydrogenation to form the pyridine ring.

  • Catalyst Optimization : PEG1000-BMImI ionic liquids improve oxidation yields (85–90%) by stabilizing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.